molecular formula C16H16BrNO2 B8563017 4-[2-Bromo-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde CAS No. 646519-96-2

4-[2-Bromo-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde

Cat. No. B8563017
M. Wt: 334.21 g/mol
InChI Key: CUFLLUWJNMJEEK-UHFFFAOYSA-N
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Patent
US07863300B2

Procedure details

2.93 g (0.01 mol) PBr3 was added to a solution of 5 g (0.018 mol) 4-[2-(5-ethyl-pyridin-2-yl)-2-hydroxy-ethoxy]-benzaldehyde dissolved in 50 mL chloroform at 55-60° C. Reaction mixture was refluxed for 1 hr. Progress of the reaction was monitored by TLC and after completion of reaction, subsequent work-up in alkaline water furnished 3 g (50%) of desired product.
Name
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[CH2:5]([C:7]1[CH:8]=[CH:9][C:10]([CH:13](O)[CH2:14][O:15][C:16]2[CH:23]=[CH:22][C:19]([CH:20]=[O:21])=[CH:18][CH:17]=2)=[N:11][CH:12]=1)[CH3:6].O>C(Cl)(Cl)Cl>[Br:2][CH:13]([C:10]1[CH:9]=[CH:8][C:7]([CH2:5][CH3:6])=[CH:12][N:11]=1)[CH2:14][O:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[O:21])=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
2.93 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
5 g
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)C(COC1=CC=C(C=O)C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hr
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
BrC(COC1=CC=C(C=O)C=C1)C1=NC=C(C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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